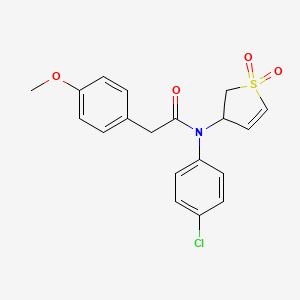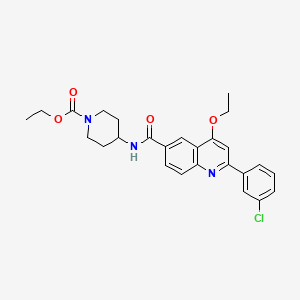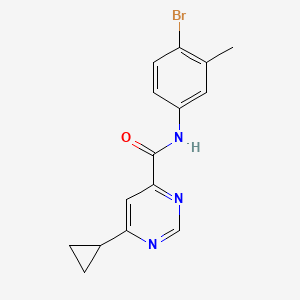
3-Hydroxy-4-(methylamino)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(methylamino)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO3 and its molecular weight is 169.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study focused on the synthesis of 4-(methylamino)butanoic acid, detailing the optimized conditions for synthesizing the intermediate and target products, characterizing them through FTIR and EA. The study's relevance lies in its contribution to the understanding of the synthesis process of compounds related to 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride (Peng, 2010).
Antimicrobial Applications
A research exploring the conversion of 3-[(2-Hydroxyphenyl)amino]butanoic and similar acids into various derivatives with significant antimicrobial activity against specific bacterial and fungal strains, emphasizing the potential medicinal uses of these compounds (Mickevičienė et al., 2015).
Applications in Surfactant Synthesis
The study discusses the synthesis of anionic surfactants using 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), highlighting the compounds' behavior and properties like critical micelle concentrations and surface tension reduction. This research is crucial in understanding the potential industrial applications of these surfactants in various sectors (Yu et al., 2015).
Biomolecular Studies
A comprehensive study on the conformational preferences and self-association modes of two diastereomeric statine derivatives, providing insights into their behavior in both solution and solid state, which is essential for understanding their potential applications in biochemical contexts (Toniolo et al., 2009).
Biological Evaluation
Research demonstrating the preparation and biological evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates, highlighting their antimycobacterial properties and potential impact on photosynthetic electron transport, indicating their relevance in pharmaceutical and biochemical research (Tengler et al., 2013).
Safety and Hazards
While specific safety and hazard information for 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride is not available, similar compounds like 4-(dimethylamino)butyric acid hydrochloride are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Mecanismo De Acción
Biochemical Pathways
The compound may potentially influence several biochemical pathways. The exact pathways and their downstream effects are currently unknown . It is crucial to conduct more research to understand the biochemical pathways affected by this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride . These factors could include pH, temperature, and the presence of other compounds.
Propiedades
IUPAC Name |
3-hydroxy-4-(methylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-3-4(7)2-5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVBIQKNKAQCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)

![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)



![N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485492.png)
![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2485494.png)

![(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2485498.png)
